Antiproliferative agent-49
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Overview
Description
Antiproliferative agent-49 is a compound known for its ability to inhibit the proliferation of cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. Antiproliferative agents are crucial in the treatment of cancer as they can prevent the growth and spread of malignant cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-49 typically involves a series of chemical reactions that include cycloaddition, condensation, and substitution reactions. One common synthetic route involves the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the compound while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
Antiproliferative agent-49 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxides, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Antiproliferative agent-49 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including breast, lung, and colon cancer.
Mechanism of Action
The mechanism of action of Antiproliferative agent-49 involves its interaction with specific molecular targets and pathways within the cell. It is known to induce apoptosis (programmed cell death) by increasing the production of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. This leads to the activation of pro-apoptotic proteins such as BAX and the inhibition of anti-apoptotic proteins like BCL-2 . Additionally, this compound can block the cell cycle at the G1 phase, preventing the replication of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Antiproliferative agent-49 include:
Bisbenzazole derivatives: These compounds have shown significant antiproliferative activity against various cancer cell lines.
Benzimidazole derivatives: Known for their potent anticancer activity and ability to induce apoptosis in cancer cells.
Eugenol derivatives: These compounds exhibit antiproliferative effects and can induce cell cycle arrest and apoptosis.
Uniqueness
This compound is unique due to its specific mechanism of action, which involves the induction of apoptosis through ROS production and mitochondrial disruption. This compound also has a favorable safety profile, making it a promising candidate for further development as an anticancer agent.
Properties
Molecular Formula |
C22H18N2O2S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-(4-phenylmethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H18N2O2S/c1-3-7-17(8-4-1)15-25-20-13-11-19(12-14-20)21-23-24-22(26-21)27-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChI Key |
JDWBYRGOMKWXSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=C(O3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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